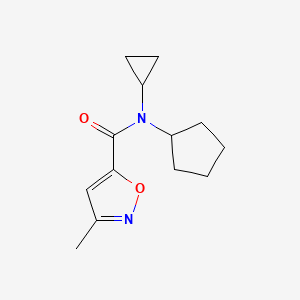
(6-Chloro-2,3-dihydro-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-2,3-dihydro-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone, also known as DIBMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
(6-Chloro-2,3-dihydro-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone acts as a competitive antagonist of GABA(A) receptors containing alpha 5 subunits. It binds to the benzodiazepine site of the receptor, which is located on the alpha 1, alpha 2, alpha 3, and alpha 5 subunits. However, this compound has a higher affinity for the alpha 5 subunit compared to the other subunits. This results in a selective inhibition of GABA(A) receptors containing alpha 5 subunits, which are predominantly expressed in the hippocampus.
Biochemical and Physiological Effects:
The selective inhibition of GABA(A) receptors containing alpha 5 subunits by this compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function, particularly in tasks that require spatial learning and memory. This compound has also been shown to increase the activity of hippocampal neurons and enhance long-term potentiation, which is a cellular mechanism underlying learning and memory.
Advantages and Limitations for Lab Experiments
(6-Chloro-2,3-dihydro-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone has several advantages as a tool for scientific research. It is highly selective for GABA(A) receptors containing alpha 5 subunits, which allows for the study of the specific role of these receptors in the central nervous system. This compound also has good pharmacokinetic properties, which allows for its use in in vivo experiments. However, this compound has some limitations. It has a short half-life in vivo, which requires frequent dosing. Additionally, this compound has a low solubility in water, which can make it difficult to use in some experimental protocols.
Future Directions
There are several future directions for research on (6-Chloro-2,3-dihydro-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone. One area of interest is the development of this compound as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Another area of interest is the study of the role of GABA(A) receptors containing alpha 5 subunits in other brain regions and their potential involvement in other neurological disorders. Additionally, the development of new analogs of this compound with improved pharmacokinetic properties and selectivity for GABA(A) receptors containing alpha 5 subunits could lead to the development of new therapeutic agents.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to selectively inhibit GABA(A) receptors containing alpha 5 subunits, which are predominantly expressed in the hippocampus. This has led to the development of this compound as a potential therapeutic agent for cognitive disorders such as Alzheimer's disease. While this compound has some limitations, it has several advantages as a tool for scientific research. There are several future directions for research on this compound, including the development of new therapeutic agents and the study of the role of GABA(A) receptors containing alpha 5 subunits in other brain regions.
Synthesis Methods
(6-Chloro-2,3-dihydro-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 6-chloro-4-hydroxybenzothiazinone with oxan-4-ylmethyl chloride in the presence of a base to form this compound. The purity of the compound can be improved through recrystallization or chromatography.
Scientific Research Applications
(6-Chloro-2,3-dihydro-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the role of GABA receptors in the central nervous system. This compound has been shown to selectively inhibit GABA(A) receptors containing alpha 5 subunits, which are predominantly expressed in the hippocampus. This has led to the development of this compound as a potential therapeutic agent for cognitive disorders such as Alzheimer's disease.
properties
IUPAC Name |
(6-chloro-2,3-dihydro-1,4-benzothiazin-4-yl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2S/c15-11-1-2-13-12(9-11)16(5-8-19-13)14(17)10-3-6-18-7-4-10/h1-2,9-10H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCPDBSOEJEWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCSC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7547690.png)
![4-[[(2,5-Dichlorothiophen-3-yl)sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B7547696.png)
![N-cyclopentyl-N-cyclopropyl-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7547699.png)
![N-[(4-chlorophenyl)methyl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B7547709.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547721.png)
![1-cyclohexyl-3-[2-oxo-2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]urea](/img/structure/B7547727.png)
![2-(3,4-dichlorophenyl)-N-[[4-(pyridin-2-ylmethoxy)phenyl]methyl]acetamide](/img/structure/B7547733.png)

![N-[2-[4-[2-(cyclopropylamino)-2-oxoethoxy]phenyl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7547746.png)
![N-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]acetamide](/img/structure/B7547767.png)


![N-(5-methyl-1,2-oxazol-3-yl)-3-(7-oxo-2-phenylpyrazolo[3,4-d]pyridazin-6-yl)propanamide](/img/structure/B7547780.png)
![N-[3-(4-tert-butylphenoxy)propyl]-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B7547797.png)